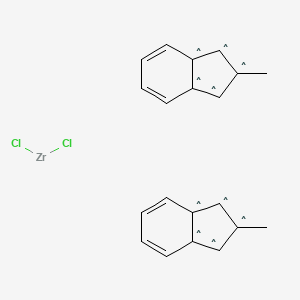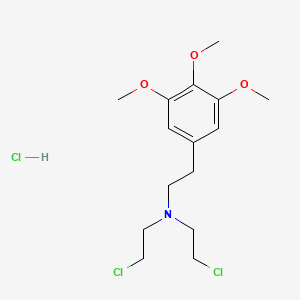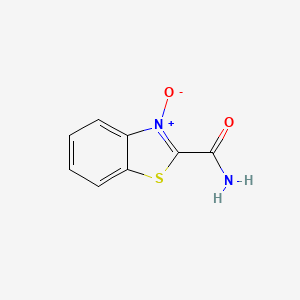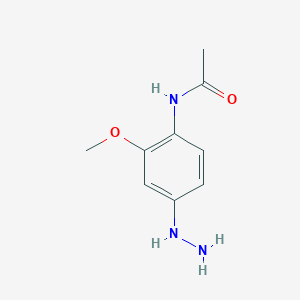
2-Naphthaleneglycolic acid, 5,6,7,8-tetrahydro-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthaleneglycolic acid, 5,6,7,8-tetrahydro-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique structure, which includes a naphthalene ring system, a glycolic acid moiety, and a diethylaminoethyl ester group. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneglycolic acid, 5,6,7,8-tetrahydro-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps:
Formation of the Naphthaleneglycolic Acid Core: The initial step involves the synthesis of the naphthaleneglycolic acid core. This can be achieved through the Friedel-Crafts acylation of naphthalene with glycolic acid derivatives under acidic conditions.
Hydrogenation: The naphthaleneglycolic acid is then subjected to hydrogenation to introduce the tetrahydro functionality, resulting in 5,6,7,8-tetrahydro-naphthaleneglycolic acid.
Esterification: The tetrahydro-naphthaleneglycolic acid is esterified with 2-(diethylamino)ethanol in the presence of a strong acid catalyst to form the ester.
Formation of Hydrochloride Salt: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthaleneglycolic acid, 5,6,7,8-tetrahydro-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Amines, thiols.
Scientific Research Applications
2-Naphthaleneglycolic acid, 5,6,7,8-tetrahydro-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Naphthaleneglycolic acid, 5,6,7,8-tetrahydro-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-2-naphthoic acid
- 5,6,7,8-Tetrahydro-2-naphthol
- 5,6,7,8-Tetrahydro-2-naphthylamine
Uniqueness
2-Naphthaleneglycolic acid, 5,6,7,8-tetrahydro-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ester and amino groups make it versatile for various chemical reactions, while the naphthalene ring system provides stability and rigidity.
Properties
CAS No. |
96459-41-5 |
|---|---|
Molecular Formula |
C24H32ClNO3 |
Molecular Weight |
418.0 g/mol |
IUPAC Name |
diethyl-[2-[2-hydroxy-2-phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C24H31NO3.ClH/c1-3-25(4-2)16-17-28-23(26)24(27,21-12-6-5-7-13-21)22-15-14-19-10-8-9-11-20(19)18-22;/h5-7,12-15,18,27H,3-4,8-11,16-17H2,1-2H3;1H |
InChI Key |
LSPWAKBFGFSZDB-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC3=C(CCCC3)C=C2)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
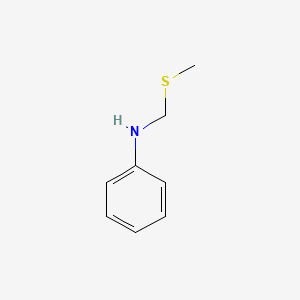
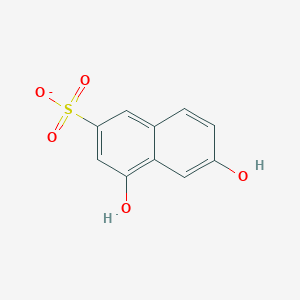
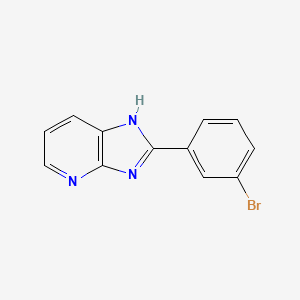
![Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-](/img/structure/B13783003.png)
